molecular formula C10H16O B13630275 1-Ethynyl-2,6-dimethylcyclohexan-1-ol CAS No. 63649-33-2

1-Ethynyl-2,6-dimethylcyclohexan-1-ol

Cat. No.: B13630275
CAS No.: 63649-33-2
M. Wt: 152.23 g/mol
InChI Key: UADWWWKOGCAZLN-UHFFFAOYSA-N
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Description

1-Ethynyl-2,6-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring.

Properties

CAS No.

63649-33-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-2,6-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)8(2)6-5-7-9(10)3/h1,8-9,11H,5-7H2,2-3H3

InChI Key

UADWWWKOGCAZLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1(C#C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with an ethynylating agent such as ethynylmagnesium bromide. The reaction typically occurs in an inert atmosphere, using solvents like tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethynyl-2,6-dimethylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-2,6-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Biological Activity

1-Ethynyl-2,6-dimethylcyclohexan-1-ol is a compound with a unique structure and potential biological applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14OC_{10}H_{14}O. The compound features a cyclohexane ring substituted with an ethynyl group and hydroxyl functional group, which contributes to its reactivity and biological properties.

Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related alkynes have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Alkynes

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
1-Ethynyl-4-methylbenzeneS. aureus16 µg/mL
1-Ethynyl-3-nitrobenzeneP. aeruginosa64 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration and exposure time.

Table 2: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)
HeLa2524
MCF73024
A5492048

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Cell Membrane Disruption : The hydrophobic nature of the cyclohexane ring may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that alkynes can induce oxidative stress in cells, contributing to cytotoxic effects.

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the effects of various alkynes on cancer cell lines. The researchers found that modifications to the alkynes' structure significantly impacted their biological activity. Specifically, the introduction of functional groups like hydroxyl or carbonyl enhanced their cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The results highlighted that structural variations in alkynes could lead to improved potency against antibiotic-resistant pathogens .

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